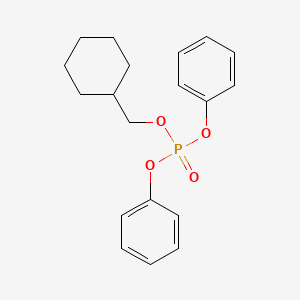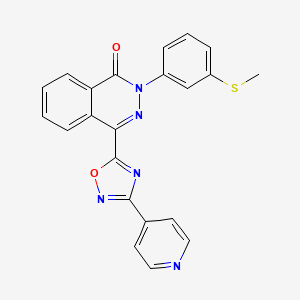
2-(3-(methylthio)phenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Methylthio)phenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a complex organic compound belonging to the family of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(methylthio)phenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one involves multi-step organic reactions. The starting materials typically include 3-(methylthio)phenylhydrazine, pyridine-4-carboxylic acid, and various oxadiazole-forming reagents. Key reactions include:
Hydrazone formation: : Reacting 3-(methylthio)phenylhydrazine with a suitable carbonyl compound to form the hydrazone intermediate.
Oxadiazole ring formation: : Treating the hydrazone with acylating agents and a cyclizing agent to form the 1,2,4-oxadiazole ring.
Phthalazinone core construction: : Coupling the oxadiazole intermediate with phthalic anhydride under specific conditions to form the phthalazinone core.
Industrial Production Methods
Industrial synthesis may involve optimizing reaction conditions for higher yields and purity, typically requiring:
Temperature control: : Maintaining specific temperatures to optimize reaction kinetics.
Catalysts and solvents: : Using specialized catalysts and solvents to enhance reaction rates and selectivity.
Purification techniques: : Employing crystallization, distillation, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, such as:
Oxidation: : Introduction of oxygen to form sulfoxide or sulfone derivatives.
Reduction: : Reduction of the oxadiazole ring to form corresponding amines.
Substitution: : Electrophilic and nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution agents: : Halogens, organometallic reagents.
Major Products Formed
Depending on the reaction type, major products include sulfoxides, sulfones, reduced amine derivatives, and substituted aromatic rings.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for use as a drug candidate in treating various diseases.
Industry: : Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects is based on its ability to interact with specific molecular targets. These interactions may include:
Binding to enzymes: : Inhibiting enzyme activity by binding to their active sites.
Modulating signal pathways: : Affecting cellular signaling pathways, leading to changes in cell behavior.
Interacting with DNA/RNA: : Binding to nucleic acids, potentially influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: : Sharing the phthalazinone core but differing in side groups.
Oxadiazole derivatives: : Similar structures with varying substitutions on the oxadiazole ring.
Uniqueness
Functional diversity: : The combination of phenyl, pyridinyl, and oxadiazole groups provides unique reactivity and potential biological activity.
Structural complexity: : The intricate structure offers opportunities for novel interactions and applications.
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2S/c1-30-16-6-4-5-15(13-16)27-22(28)18-8-3-2-7-17(18)19(25-27)21-24-20(26-29-21)14-9-11-23-12-10-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZKWBLPMAZSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2855377.png)
![1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2855380.png)
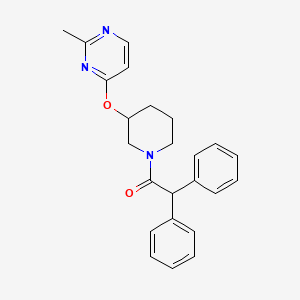
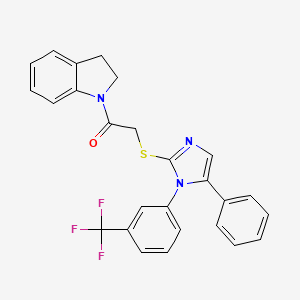
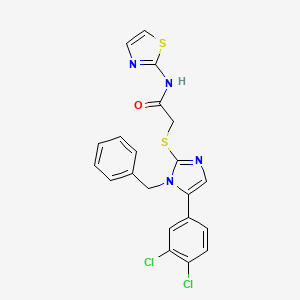
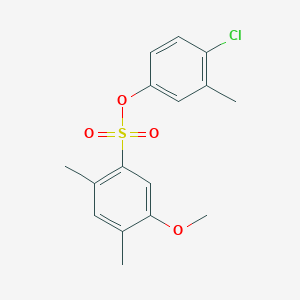
![13-oxa-3,7-dithia-5-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-2(6),14,16,18-tetraen-4-one](/img/structure/B2855388.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2855391.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride](/img/structure/B2855392.png)
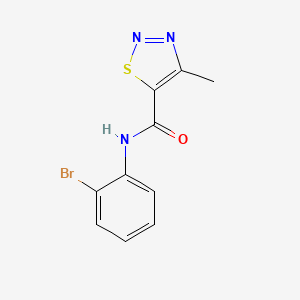
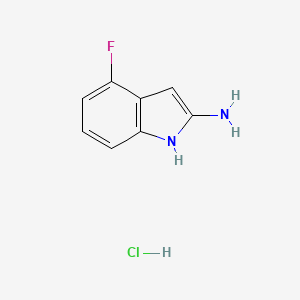
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2855397.png)
![3-(3,4-Dimethylphenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2855399.png)
